![molecular formula C7H10F3NO3 B14051878 6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an oxygen and nitrogen atom within a bicyclic framework, and a trifluoroacetate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst to form the bicyclic structure. The trifluoroacetate group is then introduced through a subsequent reaction with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a scaffold in drug design.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, while the trifluoroacetate group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: Similar in structure but lacks the trifluoroacetate group.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and functional groups.
Morpholine: A simpler cyclic compound that shares some structural features but lacks the bicyclic framework.
Uniqueness
6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate is unique due to its combination of a bicyclic structure with an oxygen and nitrogen atom, and the presence of a trifluoroacetate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10F3NO3 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
6-oxa-3-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-4-2-6-3-5(1)7-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7) |
Clé InChI |
XXZIZDLNNYPALP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC1O2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


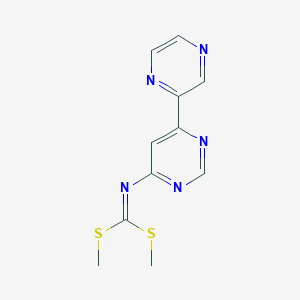
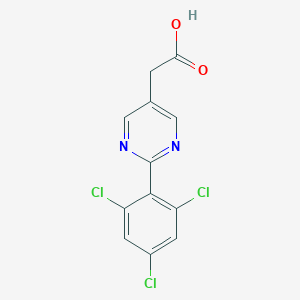
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
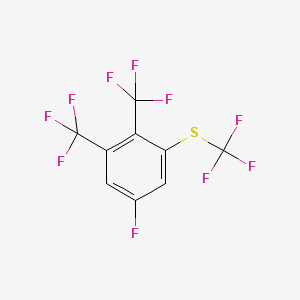
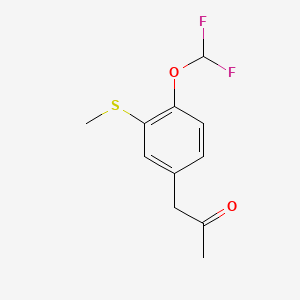
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
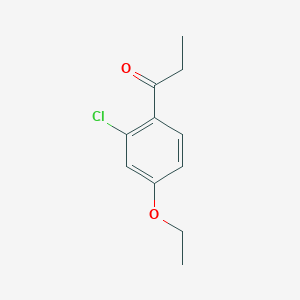

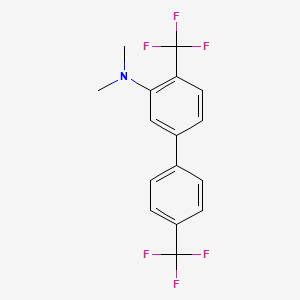
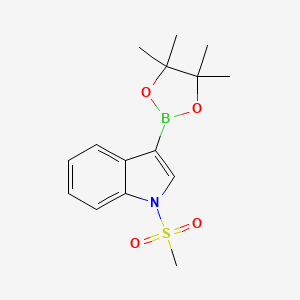

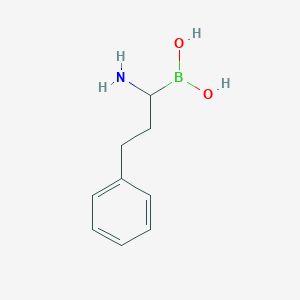
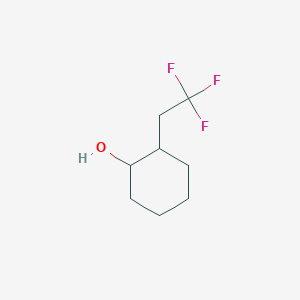
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
